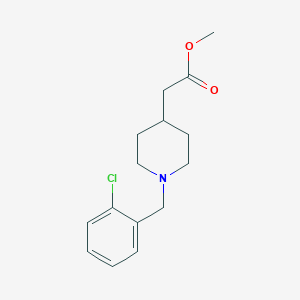

![molecular formula C16H12FN3O2S B2606926 1-[(3-fluorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 951527-38-1](/img/structure/B2606926.png)

1-[(3-fluorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-fluorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorobenzyl group, a thiazolyl group, and a dihydropyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. Unfortunately, without specific information or an existing study on this compound, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure and the nature of its functional groups .Scientific Research Applications

Metabolism and Disposition Studies

Studies have utilized 19F-nuclear magnetic resonance (NMR) spectroscopy in drug discovery programs, particularly for metabolism and disposition studies of related compounds. These studies provide crucial data for the development of effective drug candidates, emphasizing the importance of understanding metabolic pathways and excretion balance in drug development (Monteagudo et al., 2007).

Role in Feeding Behavior and Compulsive Disorders

Research has investigated compounds similar to 1-(3-fluorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide in the context of feeding behavior and compulsive disorders. For instance, studies on orexin-1 receptor mechanisms and their impact on compulsive food consumption in binge eating models highlight the potential of related compounds in understanding and treating eating disorders (Piccoli et al., 2012).

Antimicrobial and Antituberculosis Activity

The synthesis and evaluation of thiazole-aminopiperidine hybrid analogs, which share structural similarities with 1-(3-fluorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide, have shown promising results against Mycobacterium tuberculosis. These studies contribute to the search for new and effective antituberculosis agents (Jeankumar et al., 2013).

HIV Integrase Inhibition

Research into N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, closely related to the target compound, has revealed potent inhibition of HIV-integrase-catalyzed strand transfer. This line of research is crucial for developing new antiviral agents for the treatment of AIDS (Pace et al., 2007).

Fluorescence Quantum Yield Studies

The study of carbon dots with high fluorescence quantum yield, which involves organic fluorophores similar to the compound , has opened up new avenues in understanding the fluorescence origins of carbon dots. This research has implications for expanding the applications of such materials in various scientific fields (Shi et al., 2016).

Mechanism of Action

Target of Action

The compound contains a thiazole ring, which is found in many biologically active compounds such as antimicrobial, antifungal, antiviral, and antitumor drugs . Therefore, the targets of this compound could be similar to those of other thiazole-containing compounds.

Mode of Action

The mode of action of thiazole-containing compounds is diverse, depending on the specific compound and its targets. Some thiazole-containing compounds act as inhibitors for certain enzymes, while others might interact with cell membranes or DNA .

Biochemical Pathways

Thiazole-containing compounds can affect various biochemical pathways, depending on their specific targets. For example, some thiazole-containing antitumor drugs might affect cell division and growth pathways .

Pharmacokinetics

The solubility and stability of thiazole-containing compounds can be influenced by the presence of other functional groups in the molecule .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it targets an enzyme involved in cell division, it might result in inhibited cell growth .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the activity of some thiazole-containing compounds can be enhanced or inhibited by certain ions .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c17-12-4-1-3-11(9-12)10-20-7-2-5-13(15(20)22)14(21)19-16-18-6-8-23-16/h1-9H,10H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJDTASEWJVPGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2606844.png)

![6-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2606846.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2606848.png)

![ETHYL 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B2606860.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2606862.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2606865.png)